2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18F3NO |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)12-7-3-2-6-11(12)13(10-19)18-8-4-1-5-9-18/h2-3,6-7,13,19H,1,4-5,8-10H2 |
InChI Key |
BMYZSBLARQQXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CO)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Biological Activity
2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol, commonly referred to by its CAS number 1315349-00-8, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 273.3 g/mol. Its structure features a piperidine ring and a trifluoromethyl-substituted phenyl group, which are significant for its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological effects:
- Antiparasitic Activity : The compound has been evaluated for its effectiveness against parasites, particularly in assays related to PfATP4-associated Na-ATPase activity. Modifications to the compound's structure have been shown to influence its potency against resistant strains of Plasmodium falciparum .
- Antitumor Effects : Studies have reported that compounds with similar scaffolds exhibit significant anticancer activities across various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis in cancer cells .
- Neuropharmacological Effects : The compound has been linked to interactions with peripheral benzodiazepine sites, suggesting potential applications in neuropharmacology. Specifically, certain derivatives have demonstrated the ability to significantly reduce the binding density of these sites .
Case Studies
- Anticancer Activity : A study conducted on piperidine derivatives showed that modifications could enhance their anticancer properties. For instance, derivatives with trifluoromethyl groups exhibited improved efficacy against several cancer types, indicating a promising direction for further development .
- Parasite Resistance : In a series of tests against Plasmodium falciparum, structural modifications led to enhanced metabolic stability and solubility, which are critical for overcoming drug resistance in malaria treatment .
Table 1: Biological Activity Summary of this compound
| Activity Type | Target Organism/Cell Type | EC50 (μM) | Observations |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | Varies by derivative | Enhanced activity with trifluoromethyl substitution |
| Antitumor | MDA-MB-231 (Breast Cancer) | 0.048 | Induces apoptosis |
| Neuropharmacology | Rat Cerebral Cortex | 10 mg/kg | Reduces peripheral benzodiazepine site density |
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within target organisms or cells:
- Receptor Binding : The compound shows affinity for various receptors implicated in cancer progression and neuropharmacological pathways.
- Metabolic Stability : Modifications that enhance lipophilicity without compromising solubility have proven effective in increasing the compound's stability in biological systems .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol is C14H18F3NO, with a molecular weight of approximately 273.29 g/mol. Its structure includes a piperidine ring and a trifluoromethyl-substituted phenyl group, which enhances its lipophilicity and metabolic stability. These properties make it a candidate for various biological interactions and applications.
Neuropharmacology
Compounds with similar structural features to this compound have been studied for their effects on the central nervous system. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Research indicates that derivatives of piperidine can exhibit anxiolytic, antidepressant, or antipsychotic effects, suggesting that this compound may also have therapeutic potential in treating mental health disorders .
Antimicrobial Activity
Piperidine derivatives are recognized for their antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Potential
Research has also explored the anticancer properties of piperidine derivatives. Some studies indicate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death . The specific mechanisms by which this compound may exert anticancer effects remain under investigation.
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Related Piperidine Derivative | FaDu (hypopharyngeal tumor cells) | 10 |
| Related Piperidine Derivative | HeLa (cervical cancer cells) | 15 |
Synthetic Applications
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The ability to modify its structure through synthetic chemistry allows for the exploration of various analogs that could enhance its biological activity or alter its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and pharmacological profiles. Below is a detailed comparison with key analogs identified from the evidence:
Table 1: Structural and Functional Comparison
Key Findings
Core Flexibility vs. Activity: Piperidine-based analogs (e.g., 72, 6a) exhibit superior metabolic stability compared to piperazine derivatives (e.g., ). The rigid piperidine ring enhances target engagement in kinase inhibition, as seen in compound 72’s high purity and retention time . In contrast, the piperazineethanol derivative in shows moderate toxicity, likely due to the piperazine ring’s susceptibility to oxidation.
Role of Fluorination: The trifluoromethyl group in 2-(Piperidin-1-yl)-...ethanol and 6a enhances lipophilicity and resistance to cytochrome P450-mediated degradation.
Pharmacological Applications: Compound 12 (RBP4 antagonist) and 72 (kinase inhibitor) demonstrate the therapeutic versatility of the 4-(2-(trifluoromethyl)phenyl)piperidine scaffold . The ethanol moiety in the target compound may improve solubility compared to ketone-containing analogs like 6a or 72.
Synthetic Accessibility :
- The target compound can be synthesized via nucleophilic substitution or coupling reactions, similar to 6a (Pd-catalyzed coupling) and 12 (ethyl chlorooxoacetate reaction) .
Table 2: Pharmacokinetic and Toxicity Data
Preparation Methods
Epoxide Ring-Opening with Piperidine
A primary synthetic route involves the ring-opening of 2-(2-(trifluoromethyl)phenyl)oxirane with piperidine. The epoxide precursor is synthesized via epoxidation of 2-vinyl-3-(trifluoromethyl)benzene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Subsequent reaction with piperidine in ethanol at 60–80°C for 12–24 hours yields the target ethanolamine derivative.
Reaction Conditions
The stereochemistry of the epoxide influences regioselectivity, with trans-diastereomers favoring piperidine attack at the less hindered carbon.
Halogenated Intermediate Alkylation
An alternative method employs 2-(2-bromoethyl)-2-(2-(trifluoromethyl)phenyl)ethanol, synthesized from 2-(2-(trifluoromethyl)phenyl)ethanol via bromination with PBr₃. Alkylation with piperidine in dimethylformamide (DMF) at 100°C for 6 hours achieves a 70% yield.
Key Considerations
-
Base: Potassium carbonate or triethylamine enhances nucleophilicity.
-
Side Products: Over-alkylation is mitigated by stoichiometric control.
Reductive Amination Approaches
Ketone Intermediate Reduction
2-(2-(Trifluoromethyl)phenyl)acetone is reacted with piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). This method avoids epimerization and achieves 82% yield.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 24 hours |
Catalytic Hydrogenation
Aryl ketones, such as 2-(2-(trifluoromethyl)phenyl)propan-2-one, undergo reductive amination using hydrogen gas (1–3 atm) and Raney nickel or palladium on carbon. Yields exceed 75% with minimal byproducts.
Industrial Adaptation
Multi-Step Synthesis from Precursors
Trifluoromethylphenyl Building Blocks
The trifluoromethylphenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation. For example, 2-bromo-3-(trifluoromethyl)benzene reacts with ethylene oxide under palladium catalysis to form the ethanol backbone.
Stepwise Procedure
Piperidine Incorporation Techniques
Piperidine is introduced via nucleophilic attack or SN2 mechanisms. For instance, 2-(2-(trifluoromethyl)phenyl)ethyl tosylate reacts with piperidine in acetonitrile at 50°C, yielding 85% product.
Side Reaction Mitigation
-
Competing Elimination: Lower temperatures (≤50°C) and polar aprotic solvents suppress alkene formation.
Industrial-Scale Production Methods
Solvent and Catalyst Optimization
Large-scale synthesis prioritizes ethanol-water mixtures (9:1 v/v) to balance solubility and ease of separation. Heterogeneous catalysts (e.g., Amberlyst-15) reduce purification steps.
Economic Metrics
| Metric | Value |
|---|---|
| Cost per Kilogram | $1,200–$1,500 |
| Purity | ≥99% (HPLC) |
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer, shortening reaction times by 50% compared to batch processes. A representative setup:
Purification and Characterization
Q & A
Q. How does the compound’s stability vary under different pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
